LogP Shift of +1.09 Units vs. Unsubstituted Parent Tetrahydropyran-4-one Alters Partitioning Behavior
The isopropyl substituent at C-2 raises the experimental LogP of 2-isopropyltetrahydro-4H-pyran-4-one to 0.59, compared with the computationally determined XLogP3 of −0.5 for the unsubstituted parent compound tetrahydro-4H-pyran-4-one (CAS 29943-42-8) [1]. This represents a positive LogP shift of approximately +1.09 log units, which translates to roughly a 12-fold increase in octanol-water partition coefficient. In the context of fragment-based drug discovery, this shift moves the compound from a highly hydrophilic fragment space into a more balanced lipophilicity range favorable for ligand-efficient lead development .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.59 (experimental, Hit2Lead database) |
| Comparator Or Baseline | Tetrahydro-4H-pyran-4-one, XLogP3-AA = −0.5 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +1.09 (target more lipophilic by ~1.1 log units) |
| Conditions | Target LogP from vendor QC database (Hit2Lead/ChemBridge); comparator XLogP3-AA from PubChem 2025.04.14 release |
Why This Matters
A LogP difference of this magnitude significantly affects aqueous solubility, membrane permeability, and protein binding—parameters critical for biological assay reproducibility and fragment library design.
- [1] PubChem. Tetrahydro-4H-pyran-4-one (CID 121599). XLogP3-AA = −0.5. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydro-4H-pyran-4-one. View Source
